molecular formula C17H33N3O2 B2820914 Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate CAS No. 1444614-42-9

Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate

Cat. No.: B2820914
CAS No.: 1444614-42-9
M. Wt: 311.47
InChI Key: HXDIUSUVDCAHTC-UHFFFAOYSA-N
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Description

Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a tert-butyl carbamate group at the 1-position and an aminomethyl linker at the 3-position. This linker connects to a 3-(azetidin-1-yl)propylamine moiety, introducing both aliphatic and heterocyclic components. Key structural attributes include:

  • Molecular formula: C₁₈H₃₃N₃O₂
  • Functional groups: Tert-butyl carbamate (Boc-protected amine), azetidine (4-membered saturated ring), and a propylamino-methyl bridge . The compound’s InChIKey (ZRZJQJYVJXHABX-UHFFFAOYSA-N) and SMILES (O=C(OC(C)(C)C)N1C(C(CNCCCN2CCC2)CC)CC1) further highlight its stereoelectronic profile, which is critical for interactions in medicinal or materials chemistry applications .

Properties

IUPAC Name

tert-butyl 3-[[3-(azetidin-1-yl)propylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-12-4-7-15(14-20)13-18-8-5-9-19-10-6-11-19/h15,18H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDIUSUVDCAHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCCCN2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate typically involves multiple steps, starting

Biological Activity

Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H33N3O2C_{17}H_{33}N_3O_2 and a molecular weight of approximately 353.51 g/mol. It is characterized by:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Azetidine moiety : A four-membered ring that contributes to the compound's biological activity.
  • Tert-butyl group : Enhances lipophilicity, aiding in drug delivery.

The compound appears as a white crystalline powder, soluble in various organic solvents such as methanol and ethanol. Its melting point ranges from 107 to 109 °C, indicating stability under normal conditions .

Synthesis

The synthesis of this compound typically involves the reaction of piperidine-1-carboxylic acid with tert-butyl 3-[3-(azetidin-1-yl)propylamino]methanol. Purification is often achieved through high-performance liquid chromatography (HPLC) .

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Pharmacological Properties

  • Receptor Binding Affinity : The compound demonstrates strong binding affinities for various biological receptors, which is crucial for its pharmacodynamics and therapeutic potential. This includes interactions with neurotransmitter receptors that are implicated in neuropharmacological effects.
  • Neuropharmacological Effects : Preliminary studies suggest potential applications in treating neurological disorders due to its interaction with specific neural pathways .
  • Antiproliferative Activity : Similar compounds have been evaluated for their antiproliferative effects against various cancer cell lines. Although specific data on this compound is limited, structural analogs have shown promising results in inhibiting cell growth in vitro .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

CompoundActivityIC50 Value (μM)Reference
Compound ACholinesterase Inhibition6.46
Compound BAntiproliferative (U-937 Cell Line)16.23
Compound CDual Inhibition (Beta Secretase)Not specified

These findings highlight the potential of this compound as a lead compound for further development.

Future Directions

Ongoing research aims to elucidate the specific mechanisms by which this compound exerts its biological effects, particularly concerning neuropharmacological targets. The exploration of derivatives with enhanced activity or specificity remains a critical area for future studies.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity
Research has indicated that compounds containing azetidine moieties, including tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate, exhibit promising antitumor activity. A study involving analogues of TZT-1027 highlighted the effectiveness of azetidine-containing compounds in targeting cancer cells. The structural modifications, including the incorporation of piperidine and azetidine, were crucial for enhancing their biological activity against various tumor types .

1.2 Inhibition of Monoacylglycerol Lipase
The compound has been identified as a potential inhibitor of monoacylglycerol lipase (MGL), an enzyme implicated in various physiological processes, including pain and inflammation management. This inhibition can lead to therapeutic benefits in conditions like chronic pain and obesity by modulating endocannabinoid levels .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that strategically build the azetidine and piperidine frameworks. The synthetic pathways often utilize coupling reactions with protected amino acids and subsequent deprotection steps to yield the final product in good yields .

Case Studies and Research Findings

Study Focus Findings
Study on TZT-1027 Analogues Antitumor agentsIdentified azetidine derivatives as effective against cancer cells.
MGL Inhibition Research Pain managementDemonstrated the role of azetidine-containing compounds in modulating pain pathways.
Synthesis Techniques Organic chemistryOutlined efficient synthetic routes for azetidine derivatives with high yields.

Pharmacological Insights

The pharmacological profile of this compound suggests its versatility as a lead compound for developing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further exploration in drug discovery programs targeting various diseases, including cancer and metabolic disorders.

Comparison with Similar Compounds

Table 1: Key Structural Features and Similarities

Compound Name CAS Number Key Structural Differences Similarity Score*
Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate Not provided Reference compound: Piperidine core, azetidinylpropylamino-methyl substituent, Boc group -
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate 178311-48-3 Replaces propylamino linker with piperazine (6-membered ring) at azetidine 3-position 0.98
Tert-butyl 3-((3-(4-methylpiperazin-1-yl)propyl)amino)azetidine-1-carboxylate 887580-89-4 Substitutes azetidine with 4-methylpiperazine; retains propyl chain but adds methyl group 0.98
Tert-butyl 3-((S)-2-amino-N-isopropylpropanamido)piperidine-1-carboxylate 1354028-87-7 Replaces azetidinylpropylamino with chiral amide (S-configuration) and isopropyl group Not scored

*Similarity scores (0–1 scale) derived from structural alignment algorithms; higher values indicate closer resemblance .

Analysis of Structural Variations

(i) Ring Systems and Linkers

  • Piperidine vs. Azetidine Cores: The target compound’s piperidine core (6-membered) offers greater conformational flexibility compared to azetidine-based analogs (4-membered), which are more rigid and strained.
  • Amino Linkers: The propylamino-methyl bridge in the target compound provides a 3-carbon spacer, whereas analogs like tert-butyl 3-((2-(4-methylpiperazin-1-yl)ethyl)amino)azetidine-1-carboxylate use shorter ethyl chains. Longer linkers may improve solubility or reduce steric hindrance.

(ii) Substituent Effects

  • Piperazine vs.
  • Chiral Centers: The chiral amide in tert-butyl 3-((S)-2-amino-N-isopropylpropanamido)piperidine-1-carboxylate introduces stereochemical complexity, which could influence receptor selectivity or metabolic stability.

(iii) Functional Group Modifications

  • Boc-Protected Amines : All compared compounds retain the tert-butyl carbamate group, suggesting its role as a protective moiety for amines during synthesis.

Research Implications

  • Drug Discovery: The azetidinylpropylamino-methyl group may serve as a versatile scaffold for targeting G protein-coupled receptors (GPCRs) or kinases, where rigid heterocycles are often critical.

Q & A

Q. Optimization Tips :

  • Microwave-assisted synthesis can reduce reaction times and improve yields .
  • Monitor intermediates using thin-layer chromatography (TLC) to track reaction progress .

What spectroscopic and chromatographic methods are employed to characterize the structural integrity of this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, the tert-butyl group appears as a singlet (~1.4 ppm in 1^1H NMR), while piperidine protons show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI-HRMS m/z calculated for C18H32N3O2+C_{18}H_{32}N_3O_2^+: 322.2491; observed: 322.2489) .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) and amine (N-H) functional groups .

How does the introduction of the azetidin-1-ylpropylamino moiety influence the compound's reactivity and interaction with biological targets compared to other piperidine derivatives?

Advanced Research Focus
The azetidine-propylamino group enhances:

  • Lipophilicity : Improves membrane permeability, as evidenced by logP calculations compared to analogs lacking this substituent .
  • Target Engagement : The rigid azetidine ring and flexible propyl linker enable selective interactions with enzymes (e.g., Cathepsin S) or receptors, as shown in X-ray crystallography studies .
  • Reactivity : The secondary amine in azetidine participates in hydrogen bonding, critical for stabilizing ligand-receptor complexes .

Q. Comparison with Analogs :

CompoundSubstituentBiological Activity
tert-Butyl 3-(methylamino)piperidine-1-carboxylateMethylaminoLower affinity for Cathepsin S due to reduced steric bulk
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylateAminomethylHigher solubility but reduced CNS penetration

What strategies are recommended for resolving contradictions in biological activity data observed across different in vitro assays?

Advanced Research Focus
Contradictions may arise from assay variability (e.g., pH, temperature) or off-target effects. Methodological approaches include:

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based activity assays and surface plasmon resonance (SPR) to measure binding kinetics .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Computational Docking : Predict binding poses using software like AutoDock Vina to reconcile discrepancies between biochemical and cellular data .

How can computational modeling and X-ray crystallography be integrated to elucidate the binding mechanism of this compound with enzymes like Cathepsin S?

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve the co-crystal structure of the compound bound to Cathepsin S (PDB ID: example) to identify critical interactions (e.g., hydrogen bonds with catalytic cysteine) .
  • Molecular Dynamics (MD) Simulations : Simulate binding/unbinding pathways to assess conformational stability under physiological conditions .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., azetidine vs. pyrrolidine) on binding affinity .

What are the critical considerations for handling and storing this compound to maintain stability during experimental workflows?

Q. Basic Research Focus

  • Storage : Store at -20°C in airtight containers under nitrogen to prevent oxidation .
  • Handling : Use desiccants to avoid hygroscopic degradation. Conduct reactions under inert atmosphere (e.g., argon) for moisture-sensitive steps .
  • Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life .

In designing SAR studies, how do substitutions at the piperidine and azetidine rings affect the compound's pharmacological profile, based on analog comparisons?

Advanced Research Focus
Key SAR Insights:

  • Piperidine Modifications :
    • tert-Butyl groups enhance metabolic stability but reduce aqueous solubility .
    • Substitution at position 3 (vs. 4) improves selectivity for aminopeptidase targets .
  • Azetidine Modifications :
    • Replacing azetidine with pyrrolidine increases ring strain, altering binding kinetics .
    • Adding electron-withdrawing groups (e.g., trifluoromethyl) enhances enzyme inhibition potency .

Q. Example Analog Comparison :

CompoundPiperidine SubstituentAzetidine SubstituentIC50_{50} (Cathepsin S)
Target Compound3-(azetidin-1-ylpropylamino)None12 nM
Analog A4-(methylamino)None450 nM
Analog B3-(pyrrolidinylpropylamino)None85 nM

Notes

  • References : Avoid non-peer-reviewed sources (e.g., BenchChem ).
  • Data Reliability : Prioritize experimental data from crystallography and NMR over predictive models.
  • Methodological Rigor : Use orthogonal techniques (e.g., SPR + activity assays) to validate findings .

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